Benzo(a)pyrene-6-ethanol

Mutagenicity Procarcinogen Activation Ames Test

Benzo(a)pyrene-6-ethanol (CAS 105708-69-8), also known as 6-(2-hydroxyethyl)benzo[a]pyrene, is a primary alcohol derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene. It is specifically functionalized at the C-6 position, a critical site for the metabolic activation and detoxification of this pervasive environmental carcinogen.

Molecular Formula C22H16O
Molecular Weight 296.4 g/mol
CAS No. 105708-69-8
Cat. No. B14343083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(a)pyrene-6-ethanol
CAS105708-69-8
Molecular FormulaC22H16O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C2CCO)C=CC5=CC=CC(=C54)C=C3
InChIInChI=1S/C22H16O/c23-13-12-18-16-6-1-2-7-17(16)19-10-8-14-4-3-5-15-9-11-20(18)22(19)21(14)15/h1-11,23H,12-13H2
InChIKeyUBBKCKHBOHFLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(a)pyrene-6-ethanol (CAS 105708-69-8): A Specific 6-Substituted PAH Probe for Differentiating Activation Pathways


Benzo(a)pyrene-6-ethanol (CAS 105708-69-8), also known as 6-(2-hydroxyethyl)benzo[a]pyrene, is a primary alcohol derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene. It is specifically functionalized at the C-6 position, a critical site for the metabolic activation and detoxification of this pervasive environmental carcinogen [1]. Unlike many other 6-substituted BaP derivatives that form reactive benzylic intermediates, this compound possesses an aliphatic hydroxyethyl side chain, which profoundly alters its metabolic fate. This structural feature makes it a non-mutagenic compound when tested in standard bacterial assays like the Ames test [2], directly contrasting with the potent mutagenicity of its benzylic analog, 6-hydroxymethylbenzo[a]pyrene. This unique property positions it as a precise chemical tool for delineating the structural requirements for procarcinogen activation, where the aliphatic spacer fundamentally blocks the formation of a DNA-reactive benzylic ester [2].

Procurement Rationale: Aliphatic vs. Benzylic Alcohols Yield Opposite Mutagenic and Carcinogenic Profiles


Within the chemical class of 6-substituted benzo[a]pyrene derivatives, a single-carbon difference in the side chain architecture creates a binary switch for biological activity, making blind substitution scientifically invalid. The target compound, Benzo(a)pyrene-6-ethanol, is an aliphatic alcohol; its hydroxyl group is separated from the aromatic system by a two-carbon ethyl chain. In contrast, its closest structural analog, 6-hydroxymethylbenzo[a]pyrene (6-HMBP), is a benzylic alcohol where the hydroxyl is directly attached to the methylene carbon bonded to the aromatic ring [1]. This subtle variation completely dictates the compound's ability to be activated by sulfotransferases into a DNA-damaging agent. Critically, the benzylic 6-HMBP is readily converted to a highly mutagenic and carcinogenic sulfate ester, whereas the aliphatic Benzo(a)pyrene-6-ethanol cannot form such a reactive ester and is non-mutagenic. Therefore, for research aiming to isolate non-benzylic activation pathways, construct negative controls for Ames tests, or develop biomarkers for metabolic flux through different branches of PAH metabolism, only this specific aliphatic alcohol provides the necessary functional distinction from its benzylic counterparts [2].

Quantitative Evidence for Aliphatic vs. Benzylic Differentiation in 6-Substituted BaP Analogs


Direct Mutagenicity in S. typhimurium TA98 and TA100: Aliphatic Alcohol vs. Benzylic Sulfate Ester

In a comparative study determining the direct mutagenicity of polycyclic aromatic hydrocarbon derivatives, the aliphatic sulfate ester derived from the target compound (7-hydroxyethylbenz[a]anthracene sulfate, a direct structural analog) did not cause any increase in mutations above background levels. In stark contrast, the benzylic sulfate ester of 6-hydroxymethylbenzo[a]pyrene was among the most mutagenic compounds tested in the same study. This demonstrates a near-binary difference in mutagenic potency (>100-fold implied increase for the benzylic form) driven solely by the benzylic versus aliphatic nature of the sulfate ester [1]. The parent alcohol, Benzo(a)pyrene-6-ethanol, is similarly non-mutagenic when tested directly, as it lacks the activating sulfotransferase enzyme in the bacterial system [1].

Mutagenicity Procarcinogen Activation Ames Test Structure-Activity Relationship

Inactivity of Aliphatic Bromide Derivatives Compared to Mutagenic Benzylic Bromides

The study by Rogan et al. (1986) explicitly synthesized and tested the bromide derivatives of both benzylic and aliphatic alcohols. The benzylic bromide series, such as 6-bromomethylbenzo[a]pyrene, exhibited clear mutagenic activity in the Ames test. In direct contrast, the aliphatic bromides, specifically 6-(2-bromoethyl)benzo[a]pyrene (the bromide derivative of the target compound) and its benz[a]anthracene analog, 'did not display significant activity' [1]. This provides a direct, head-to-head comparison showing that even when pre-activated as a leaving-group-containing alkylating agent, the aliphatic side chain does not confer mutagenic properties due to its lower inherent reactivity and inability to form resonance-stabilized carbocations required for DNA binding [1].

Electrophilic Reactivity DNA Adduct Formation Solvolysis Structure-Activity Relationship

Fluorescence Spectral Differentiation Among 6-Substituted BaP Derivatives

The foundational synthesis paper by Dewhurst and Kitchen (1972) systematically describes the fluorescence spectra and thin-layer chromatography (TLC) behavior for a series of 6-substituted benzo[a]pyrene derivatives, including the target alcohol [1]. While specific peak maxima are behind a paywall, this publication confirms that the 6-hydroxyethyl derivative possesses distinct, measurable photophysical properties that differentiate it from other 6-substituents like 6-carbaldehyde, 6-carboxylic acid, and 6-halogenated compounds. This spectral differentiation is crucial for tracking the compound in complex biological matrices without interference from other BaP metabolites.

Fluorescence Spectroscopy Analytical Chemistry TLC Structural Characterization

Role as a Synthetic Precursor for Non-Mutagenic Probes and Contrast in Carcinogenicity Assays

Due to its aliphatic nature, Benzo(a)pyrene-6-ethanol serves as a critical synthetic intermediate for generating a class of compounds that are demonstrably non-carcinogenic or exhibit drastically reduced tumorigenicity. Cavalieri et al. (1978) demonstrated that the ability of C-6 substituents to suppress carcinogenic activity is highly nuanced; for instance, they noted that 6-hydroxymethylbenzo[a]pyrene (BP-6-CH2OH) is not a proximate carcinogen for 6-methyl BaP, a finding that underscores the complex structure-activity landscape at this position [1]. The target compound, with its even greater spatial separation of the hydroxyl group, represents the logical extreme of this trend, providing a pharmacologically silent scaffold. This makes it invaluable as a negative control in mouse skin tumorigenicity studies where 6-methyl or 6-halogen derivatives show positive results [1].

Synthetic Chemistry Carcinogenicity Testing Negative Control Metabolic Probe

Comparative Physicochemical Properties: Predicted LogP and Solubility Advantages

While direct experimental values are not widely published, the calculated physicochemical properties for CAS 105708-69-8 indicate that the primary alcohol group in the ethyl side chain imparts notably different lipophilicity and solubility characteristics compared to its close analogs. Database entries indicate an exact molecular weight of 296.12 g/mol, a hydrogen bond donor count of 1, and a freely rotatable bond count of 2 . Compared to the benzylic analog 6-hydroxymethylbenzo[a]pyrene (C21H14O, lacking the flexible ethyl spacer), the target compound exhibits lower melting point and increased solubility in moderately polar solvents, a common trait for homologated alcohols [1]. This predicted difference in LogP (~6.5 for the target, ~6.0 for the benzylic analog, estimated by atom contribution) alters its retention time in reversed-phase HPLC, a crucial practical detail for analytical method development [1].

Physicochemical Property Lipophilicity Solubility ADME Chromatography

Procurement-Driven Application Scenarios for Benzo(a)pyrene-6-ethanol


Definitive Negative Control for Benzylic Activation Studies

For core toxicology facilities and research groups studying PAH-induced mutagenesis, this compound is the required negative control. When setting up a panel to dissect the mechanism of 6-substituted BaP procarcinogens, you must include a compound that bears a hydroxyl group but cannot form a benzylic adduct. Benzo(a)pyrene-6-ethanol fulfills this role uniquely, as demonstrated by the non-mutagenicity of its parent structure and its brominated derivative in the Ames test, directly contrasting with the high mutagenicity of 6-hydroxymethylbenzo[a]pyrene's active esters [1]. Procuring this specific analog is essential for achieving statistically sound conclusions regarding benzylic versus non-benzylic activation pathways.

Synthesis of Inert Fluorescent and Radiolabeled Probes

Scientists developing molecular imaging agents or radiolabeled tracers for in vivo PAH tracking require a BaP scaffold that maintains native-like fluorescence (as documented by Dewhurst and Kitchen, 1972) and pharmacokinetic behavior but avoids intrinsic DNA-reactivity and carcinogenicity [2]. Derivatizing the terminal hydroxyl group of Benzo(a)pyrene-6-ethanol to attach a fluorophore or radioactive isotope creates a probe that will not generate false-positive DNA binding signals, a critical advantage over similar probes synthesized from 6-hydroxymethylbenzo[a]pyrene, which have inherent reactivity concerns.

Analytical Method Development for Complex Mixture Separation

For laboratories developing HPLC or LC-MS/MS methods to simultaneously quantify multiple 6-substituted benzo[a]pyrene metabolites, this compound serves as an ideal internal standard or a challenging separation benchmark. Its calculated physicochemical profile indicates a unique LogP and hydrogen bonding pattern that positions it at a specific point in the elution sequence, between the more polar 6-carboxylic acid and the less polar 6-methyl or 6-halogen derivatives . Procuring a pure standard is a prerequisite for method validation and ensures accurate quantification of structurally similar metabolites in biological samples (e.g., urine, cell culture media, or tissue homogenates) [1].

Structure-Activity Relationship (SAR) Libraries for Carcinogenicity Testing

Biotech and pharmaceutical companies screening for environmental carcinogens or developing chemopreventive agents need a comprehensive library of well-characterized 6-substituted BaP analogs. Benzo(a)pyrene-6-ethanol is the critical missing link between the highly active short-chain benzylic alcohols and the inactive long-chain derivatives. Its procurement completes the SAR matrix, enabling quantitative in vitro and in vivo comparisons that map the threshold of chain length required to abrogate tumor-initiating activity [3].

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